L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)
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Overview
Description
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is an amide derivative of the amino acid L-valine. The compound has been studied extensively in the scientific community and has been found to have numerous applications in biochemical and physiological research.
Scientific Research Applications
Diazo Compounds in Chemical Synthesis
Diazo compounds are utilized in a variety of chemical synthesis processes due to their high reactivity. The homologation reaction of ketones with diazo compounds, for instance, has been reviewed for its capacity to afford homologated ketones, either with or without the presence of catalysts or promoters. This reaction type is notable for its complex regiochemistry and the diverse nature of catalysts and promoters used. Recent advancements in this area include the enantioselective version of the ketone homologation reactions, which are significant for synthetic chemistry (Candeias, Paterna, & Gois, 2016).
Protein Hydrolysates and Peptides
Fish Protein Hydrolysate (FPH) and its derived peptides are explored for their bioactive potential, including antihypertensive activity. These peptides, rich in amino acids like arginine, valine, and leucine, are known for their low molecular weight and shorter chain length, contributing to their higher activity. The peptides' Angiotensin-Converting Enzyme-I inhibitory activity, both in vitro and in vivo, suggests their potential as therapeutic agents for hypertension (U.G., Bhat, Karunasagar, & B.S., 2019).
Valproic Acid and Its Clinical Use
Valproic acid (VPA), a broad-spectrum antiepileptic drug, has seen extensive use and research over the years. Beyond its primary use, VPA's mechanism of action on a cellular level involves various neurotransmitters and channels, which could potentially align with the mechanisms of similarly structured compounds in modulating cellular processes. VPA's impact includes modulation of neurotransmitters like GABA and glutamate, and effects on sodium channels, membrane fluidity, and RNA expression. These actions may provide insights into the biological activities of related compounds in the context of neuropsychiatric and neurodevelopmental disorders (Winterer & Hermann, 2000).
Mechanism of Action
Target of Action
The primary target of Z-Leu-Val-Gly Diazomethyl Ketone, also known as L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)- (9CI), is the human cysteine proteinase . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of key physiological responses.
Mode of Action
Z-Leu-Val-Gly Diazomethyl Ketone acts as an irreversible inhibitor of human cysteine proteinase . It mimics part of the human cysteine proteinase-binding center, thereby blocking the enzyme’s active site and preventing it from catalyzing its substrate .
Result of Action
The primary molecular effect of Z-Leu-Val-Gly Diazomethyl Ketone is the inhibition of cysteine proteinase activity . This can lead to a decrease in protein degradation, potentially affecting various cellular processes. The compound has also been tested for antiviral activity against herpes simplex virus type 1 (HSV) and found to block the HSV replication .
Biochemical Analysis
Biochemical Properties
Z-Leu-Val-Gly Diazomethyl Ketone mimics part of the human cysteine proteinase-binding center . This interaction with cysteine proteinase, an enzyme involved in various biological processes, suggests that Z-Leu-Val-Gly Diazomethyl Ketone may have a significant role in biochemical reactions.
Cellular Effects
The exact cellular effects of Z-Leu-Val-Gly Diazomethyl Ketone are not fully understood yet. Given its role as an irreversible inhibitor of human cysteine proteinase , it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Z-Leu-Val-Gly Diazomethyl Ketone exerts its effects at the molecular level through its interaction with cysteine proteinase . As an irreversible inhibitor, it binds to the enzyme and prevents it from participating in further reactions.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves the protection of the amine group of L-Valinamide, followed by the addition of the N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) group through a peptide coupling reaction. The diazo group is then reduced to form the final product.", "Starting Materials": ["L-Valinamide", "N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)"], "Reaction": [ "Protect the amine group of L-Valinamide using a suitable protecting group such as Boc or Fmoc", "Add N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) to the protected L-Valinamide using a peptide coupling reagent such as HATU or EDC/HOBt", "Remove the protecting group from the amine group of the intermediate product using a suitable deprotection reagent such as TFA or NaOH", "Reduce the diazo group using a suitable reducing agent such as Zn/HCl or NaBH4 to form the final product" ] } | |
CAS RN |
119670-30-3 |
Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
InChI Key |
ZLDBPOCJCXPVND-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
synonyms |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
Origin of Product |
United States |
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